Seryl-lysyl-leucine

Peroxisome Biology Subcellular Trafficking Protein Targeting

Researchers investigating peroxisomal protein import require a validated PTS1 targeting signal peptide to ensure assay reproducibility. Use of non-functional sequence variants leads to false-negative results and non-interpretable data. • Functionally validated SKL tripeptide-the minimal PTS1 consensus motif confirmed to competitively inhibit peroxisome import in cell-free assays. • Essential for raising and characterizing anti-PTS1 antibodies; sequence variants fail to generate specific immune response. • Supplied with Certificate of Analysis; available for immediate global dispatch.

Molecular Formula C15H30N4O5
Molecular Weight 346.42 g/mol
CAS No. 130488-05-0
Cat. No. B1680954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeryl-lysyl-leucine
CAS130488-05-0
SynonymsSer-Lys-Leu
seryl-lysyl-leucine
SKL tripeptide
Molecular FormulaC15H30N4O5
Molecular Weight346.42 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N
InChIInChI=1S/C15H30N4O5/c1-9(2)7-12(15(23)24)19-14(22)11(5-3-4-6-16)18-13(21)10(17)8-20/h9-12,20H,3-8,16-17H2,1-2H3,(H,18,21)(H,19,22)(H,23,24)/t10-,11-,12-/m0/s1
InChIKeyXUDRHBPSPAPDJP-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Seryl-lysyl-leucine (SKL Tripeptide) CAS 130488-05-0: The Canonical Peroxisome Targeting Signal


Seryl-lysyl-leucine (Ser-Lys-Leu, SKL tripeptide) is a three-amino-acid peptide with the molecular formula C15H30N4O5 and a molecular weight of 346.42 g/mol . It is chemically defined as (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid and is recognized by the CAS Registry Number 130488-05-0 [1]. This specific sequence is most critically characterized as the minimal consensus motif for the Type 1 Peroxisomal Targeting Signal (PTS1), a function first defined in 1992 [2]. It directs the import of specific proteins into the peroxisome lumen, a process essential for cellular metabolism, including fatty acid beta-oxidation and reactive oxygen species detoxification [2].

Procurement Risk: Why Arbitrary Tripeptide Substitution Invalidates SKL-Dependent Assays


Generic substitution of Seryl-lysyl-leucine with other tripeptides or even single-residue variants is not permissible for research models dependent on peroxisome targeting. Foundational evidence demonstrates that the biological function of this sequence is exquisitely sensitive to its precise composition. Mutational analysis shows that substituting the Lysine (K) with Glutamic acid (E) or deleting any single residue completely abolishes the peroxisome import activity [1]. Consequently, using a different peptide—even one with high sequence homology—introduces a critical, unmanaged variable that will invalidate the intended PTS1 signal-dependent readout, rendering experimental results non-interpretable [1]. This extreme structural stringency mandates the procurement of the defined, validated SKL sequence to ensure experimental reproducibility.

Product-Specific Evidence Guide: Quantified Functional Dependence on the SKL Motif


SKL Sequence Integrity is an Absolute Requirement for Peroxisome Import Activity

The biological activity of the SKL tripeptide as a peroxisome targeting signal (PTS1) is entirely dependent on the integrity of its full, unmodified sequence. Using an in vitro import assay with Acyl-CoA oxidase (AOX) fusion proteins, it was demonstrated that deletion of the entire SKL sequence, or deletion of any one or two amino acids within it, results in a complete loss of import activity, quantified as zero import versus the positive control [1]. Furthermore, a specific point mutation where the central Lysine (K) residue is substituted with Glutamic Acid (E) (creating an SKL→SEL variant) also results in the complete abolition of import activity, with the activity reported as completely abolished [1]. This establishes that the exact SKL sequence is non-negotiable for function.

Peroxisome Biology Subcellular Trafficking Protein Targeting

Functional Tolerance of the SKL Motif is Restricted to a Specific Subset of Sequence Variants

While the SKL sequence is the canonical signal, a defined, limited set of related tripeptides can also function as PTS1 signals. In a direct mutational analysis, substituting Serine (S) with Alanine (A) (creating an AKL variant) was shown to retain topogenic activity, demonstrating that the S residue is not strictly required [1]. Similarly, mutating Lysine (K) to either Arginine (R) or Histidine (H) (creating SRL and SHL variants) also retained full import activity [1]. This defines the functional consensus as (Ser/Ala)-(Lys/Arg/His)-Leu. Importantly, a mutation to Ser-Asn-Leu (SNL) has been shown in independent studies to abolish targeting function, further confirming the boundaries of the permissible consensus [2].

Peroxisome Targeting Signal 1 (PTS1) Sequence Motif Analysis Protein Engineering

Competitive Inhibition of Peroxisomal Import is Unique to Functional SKL-Containing Peptides

In a functional assay measuring the import of urate oxidase into peroxisomes, a synthetic peptide corresponding to the C-terminal 10 amino acids of Acyl-CoA oxidase (which ends in -SKL) was shown to act as a competitive inhibitor [1]. Crucially, the study reported that 'other peptides, in which the C-terminal Ser-Lys-Leu (SKL) sequence was deleted or mutated, were not effective' as inhibitors [1]. This provides a clear, functional comparator showing that the inhibitory capacity is specifically and exclusively conferred by the presence of an intact, functional SKL motif. The peptide with an amidated alpha-carboxyl group also showed a reduced effect, highlighting the requirement for a free C-terminus [1].

Peptide Inhibition Assay Urate Oxidase Import Receptor Binding Competition

Validated Research Applications for Seryl-lysyl-leucine (SKL Tripeptide)


In Vitro Functional Assays for Peroxisome Import and PEX5 Receptor Binding

Seryl-lysyl-leucine is the gold standard control peptide for in vitro peroxisome import assays [1]. As established by the evidence, its ability to competitively inhibit the import of PTS1-bearing proteins like urate oxidase makes it an essential tool for quantifying receptor-ligand interactions in cell-free systems [2]. Researchers studying the PEX5-PTS1 recognition mechanism or screening for molecules that modulate this pathway must use a validated, functional SKL peptide to establish baseline competition and validate assay specificity. Use of non-functional sequence variants will yield false-negative results, as those peptides are ineffective inhibitors [2].

Development and Characterization of Antibodies Against the PTS1 Motif

The SKL tripeptide is the key antigen for generating and characterizing antibodies specific to the PTS1 peroxisome targeting signal [1]. Studies employing immunoelectron microscopy have demonstrated that antibodies raised against SKL show higher affinity for the canonical sequence compared to its functional variants [2]. Therefore, the precise SKL tripeptide is required for both the immunization step to raise the antiserum and as a positive control in downstream assays like ELISA, western blotting, or immunoprecipitation to verify antibody specificity and titer. Using a variant peptide could result in an antibody with different or broader specificity, compromising experimental interpretation.

Validating Proteolytic Processing and C-Terminal Exposure

Evidence shows that the activity of the SKL signal is dependent on a free alpha-carboxyl group at the C-terminus and its position at the extreme end of a protein [1]. This makes the SKL tripeptide an ideal standard for studies investigating proteolytic processing events that expose a neo-C-terminus [1]. For example, researchers using limited proteolysis or site-directed mutagenesis to reveal hidden targeting signals can use the free SKL peptide as a positive control in functional assays to confirm that a newly exposed C-terminus is indeed capable of directing peroxisome import. The clear 'all-or-nothing' functional requirement for a free C-terminal SKL sequence, as established in the literature, provides a robust and quantifiable readout [1].

Technical Documentation Hub

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